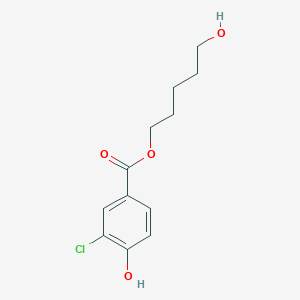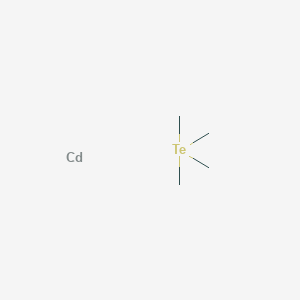methanone CAS No. 143379-91-3](/img/structure/B12551631.png)
[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxyethyl)thiophen-2-ylmethanone: is an organic compound that features a thiophene ring substituted with a hydroxyethyl group and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and phenylmethanone groups
Industrial Production Methods: In an industrial setting, the production of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone may involve large-scale Friedel-Crafts acylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1-Hydroxyethyl)thiophen-2-ylmethanone can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored the use of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone derivatives in drug development, particularly for their potential to act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the phenylmethanone moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
5-(1-Hydroxyethyl)thiophen-2-ylmethanone: shares structural similarities with other thiophene derivatives, such as and .
Thiophene-based compounds: with different substituents on the thiophene ring or variations in the hydroxyethyl and phenylmethanone groups.
Uniqueness: The unique combination of the hydroxyethyl group and the phenylmethanone moiety in 5-(1-Hydroxyethyl)thiophen-2-ylmethanone imparts distinct electronic and steric properties, making it a valuable compound for specific applications in materials science and pharmaceuticals. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
CAS No. |
143379-91-3 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
[5-(1-hydroxyethyl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(14)11-7-8-12(16-11)13(15)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
QZSIULAZQIIMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


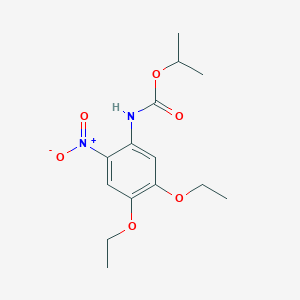
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
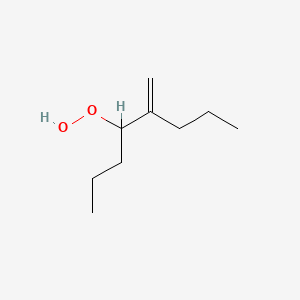
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)

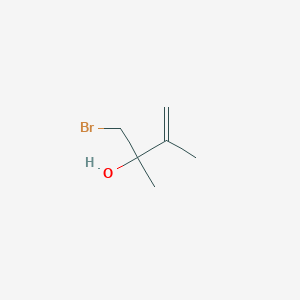
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
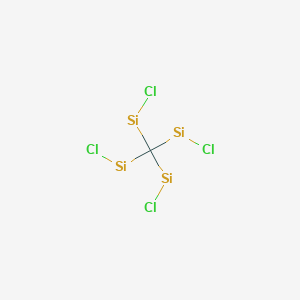
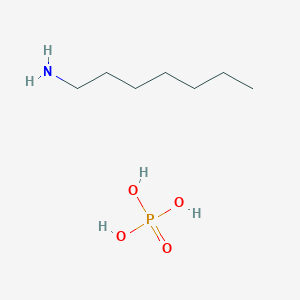
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
